C29H20Cl2N2O3
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Overview
Description
. This compound is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of appropriate benzoyl and benzyl derivatives with a dichloroquinoxaline precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
(3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one include other quinoxaline derivatives with varying substituents and functional groups. Examples include:
- 1,4-dibenzoyl-3-benzyl-quinoxaline
- 6,7-dichloro-quinoxaline-2-one
Uniqueness
The uniqueness of (3R)-1,4-dibenzoyl-3-benzyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalin-2-one lies in its specific combination of benzoyl, benzyl, and dichloro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C29H20Cl2N2O3 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-phenyl-5-(3-phenylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H20Cl2N2O3/c30-20-14-15-23(24(31)17-20)26-25-27(36-33(26)21-11-5-2-6-12-21)29(35)32(28(25)34)22-13-7-10-19(16-22)18-8-3-1-4-9-18/h1-17,25-27H |
InChI Key |
ZAFDJCICHZAOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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